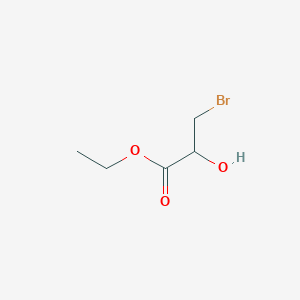

Ethyl 3-bromo-2-hydroxypropanoate

Description

Contextual Significance in Modern Synthetic Chemistry

The significance of Ethyl 3-bromo-2-hydroxypropanoate in modern synthetic chemistry lies in the distinct reactivity of its three functional groups. The bromine atom, situated on the terminal carbon (C3), serves as a leaving group in nucleophilic substitution reactions. The hydroxyl group at the C2 position can be oxidized to a ketone or can participate in cyclization reactions. The ethyl ester provides a platform for saponification, amidation, or reduction.

This trifunctional nature makes the molecule a key intermediate for producing other valuable synthons. A primary application is its conversion into ethyl glycidate (an α,β-epoxy ester) through intramolecular cyclization. orgsyn.org This is achieved by treating the compound with a base, which deprotonates the hydroxyl group, leading to an intramolecular Williamson ether synthesis where the resulting alkoxide displaces the bromide. orgsyn.org Chiral glycidic esters are highly sought-after intermediates in the asymmetric synthesis of pharmaceuticals and natural products. orgsyn.org The epoxide ring of these esters can be opened with high regioselectivity by various nucleophiles to yield α-hydroxy-β-substituted esters, demonstrating the role of this compound as a precursor to a wide array of functionalized molecules. orgsyn.org

Historical Development of Related α-Halo-β-hydroxy Esters

The development of synthetic routes to and applications for α-halo-β-hydroxy esters is rooted in several foundational reactions in organic chemistry. Historically, the synthesis of related β-hydroxy esters was advanced significantly by the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887. This reaction involves the condensation of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester. researchgate.netgoogle.comnih.govnih.gov While the classic Reformatsky reaction produces a β-hydroxy ester from an α-halo ester, variations and related aldol-type reactions have been developed to control the stereochemistry at the α and β positions, leading to diastereoselective syntheses of both α-halo-β-hydroxy and β-hydroxy-α-halo esters. organic-chemistry.org

Another critical historical method for accessing this structural motif, particularly in an enantiomerically pure form, involves the chemical modification of naturally occurring α-amino acids. For instance, chiral α-halo-β-hydroxy acids can be prepared from amino acids like L-serine through a diazotization reaction in the presence of a halide source, followed by esterification. orgsyn.org This approach has been instrumental in providing access to chiral building blocks for total synthesis.

Furthermore, the Darzens reaction, which typically involves an α-haloester and a carbonyl compound to form an α,β-epoxy ester (glycidic ester), proceeds through a halohydrin intermediate and has been a cornerstone in the synthesis of epoxides, highlighting the long-understood relationship between halohydrins and their corresponding cyclic ethers. wikipedia.org The reduction of α-halo esters to their corresponding α-halo alcohols, which are also direct precursors to epoxides, further cemented the utility of this class of compounds in synthetic strategies. wikipedia.org

Overview of Research Trajectories for this compound

Current research involving this compound and related α-halo-β-hydroxy esters is primarily focused on their application as stereochemically-defined building blocks in asymmetric synthesis.

One major research trajectory is the use of these compounds as precursors to chiral epoxides. A well-documented example is the synthesis of enantiomerically pure ethyl glycidate from L-serine. In this multi-step synthesis, L-serine is converted into (S)-(-)-2-bromo-3-hydroxypropanoic acid. This acid is a direct precursor to the target compound of this article and undergoes base-mediated cyclization to form potassium (R)-(+)-2,3-epoxypropanoate, which is then esterified to yield (R)-ethyl glycidate. orgsyn.org This pathway highlights a clear and significant research application: leveraging the stereochemistry of natural starting materials to produce valuable and versatile chiral synthons.

A second area of research involves the diastereoselective synthesis of α-halo-β-hydroxy esters. Modern synthetic methods aim to control the relative stereochemistry of the hydroxyl and halide groups during the formation of the carbon backbone. Techniques such as substrate-controlled aldol (B89426) reactions or the use of chiral auxiliaries are employed to generate specific diastereomers, which are then used in the total synthesis of complex natural products where precise stereochemical control is essential.

Finally, a third research trajectory explores the differential reactivity of the functional groups for the synthesis of other important classes of compounds. The bromine atom can be displaced by a variety of nucleophiles to introduce new functionalities at the C3 position, while the hydroxyl group at C2 can be used to direct subsequent reactions or be transformed into other groups. This allows for the programmed construction of molecules with dense and specific functionality, making these esters valuable intermediates in the synthesis of amino acids, complex polyols, and other biologically active compounds.

| Precursor / Reactant | Reaction Type | Product | Significance |

| L-Serine | Diazotization / Bromination | (S)-(-)-2-Bromo-3-hydroxypropanoic acid | Access to chiral α-halo-β-hydroxy acids from the chiral pool |

| (S)-(-)-2-Bromo-3-hydroxypropanoic acid | Intramolecular Cyclization (Base-mediated) | (R)-(+)-2,3-Epoxypropanoic acid salt | Formation of a chiral epoxide, a key synthetic intermediate |

| (R)-(+)-2,3-Epoxypropanoic acid salt | Esterification | (R)-Ethyl glycidate | A versatile chiral building block for asymmetric synthesis |

| Aldehyde + α-Bromo Ester | Reformatsky Reaction | β-Hydroxy Ester | Classic method for C-C bond formation and synthesis of hydroxy esters |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-2-hydroxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO3/c1-2-9-5(8)4(7)3-6/h4,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYLVERCTHVHET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92234-23-6 | |

| Record name | ethyl 3-bromo-2-hydroxypropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Ethyl 3 Bromo 2 Hydroxypropanoate

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of Ethyl 3-bromo-2-hydroxypropanoate is of significant interest due to the importance of chiral molecules in pharmaceutical and materials science. Advanced methodologies focus on achieving high levels of enantiomeric and diastereomeric purity through biocatalysis, chiral catalysis, and controlled bond formation.

Biocatalytic Reduction of α-Keto Esters to Optically Enriched Derivatives

Biocatalysis has emerged as a powerful "green" tool for the synthesis of optically active compounds. The asymmetric reduction of the prochiral precursor, ethyl 3-bromo-2-oxopropanoate, using whole-cell biocatalysts provides an efficient route to enantiomerically enriched this compound.

A notable study has demonstrated the use of whole cells of Candida parapsilosis ATCC 7330 for this transformation. abap.co.in This biocatalytic reduction is significant as it was the first reported for ethyl 3-bromo-2-oxopropanoate. abap.co.in The reaction proceeds in water under ambient conditions, offering a considerable advantage over many traditional chemical methods. abap.co.in The process yields the (S)-enantiomer, (S)-ethyl 3-bromo-2-hydroxypropanoate, with high enantiomeric excess and good yield. abap.co.inabap.co.in Specifically, the bioreduction of ethyl 3-bromo-2-oxopropanoate resulted in a 78% conversion rate and produced the (S)-alcohol with a high enantiomeric excess (ee) of 91%. abap.co.in The preparative scale reaction provided an isolated yield of 68% within a short reaction time of four hours. abap.co.in

Enzyme-catalyzed reductions, often employing alcohol dehydrogenases (ADHs), are valued for their high enantioselectivity. nih.govresearchgate.net These biocatalytic systems can utilize co-substrates like isopropanol (B130326) for cofactor regeneration, making the process more efficient and cost-effective. researchgate.net

| Biocatalyst | Substrate | Product | Enantiomeric Excess (ee) | Isolated Yield | Reaction Time | Reference |

|---|---|---|---|---|---|---|

| Candida parapsilosis ATCC 7330 | Ethyl 3-bromo-2-oxopropanoate | (S)-ethyl 3-bromo-2-hydroxypropanoate | 91% | 68% | 4 h | abap.co.in |

Chiral Catalysis in Asymmetric Reductions

Alongside biocatalysis, chemocatalytic asymmetric reduction using chiral metal complexes represents a cornerstone of stereoselective synthesis. These methods often involve the hydrogenation of a prochiral ketone using a noble metal catalyst modified with a chiral ligand.

For the asymmetric hydrogenation of α-keto esters, chirally modified platinum catalysts are frequently employed. acs.org Research into the asymmetric hydrogenation of ethyl 3-bromo-2-oxopropanoate has shown promising results. Using a Pt-based catalyst system, a conversion of 80.2% was achieved with an impressive enantiomeric excess of 93.8%. acs.org The design of these catalytic systems is complex, with performance depending on the substrate structure, the chiral modifier, the catalyst support, and the solvent used. acs.org

In contrast, earlier methods using chiral trialkylboranes, such as B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane, showed limited success for this specific substrate. While effective for other alkyl 2-oxopropanoates, the reduction of ethyl 3-bromo-2-oxopropanoate with this reagent yielded the (S)-product with a very low enantiomeric excess of only 7.6%. abap.co.in

| Catalyst System | Substrate | Product Configuration | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chirally Modified Platinum | Ethyl 3-bromo-2-oxopropanoate | Not Specified | 80.2% | 93.8% | acs.org |

| B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane | Ethyl 3-bromo-2-oxopropanoate | (S) | Not Specified | 7.6% | abap.co.in |

Diastereoselective Control in Carbon-Carbon Bond Formation

Achieving diastereoselective control is crucial when multiple stereocenters are created during a reaction. For the synthesis of 3-hydroxypropanoate structures, aldol-type reactions are a primary method for forming the key carbon-carbon bond with stereochemical control.

Evans's chemistry, for example, utilizes chiral oxazolidinones to direct the stereochemical outcome of aldol (B89426) reactions. nih.gov In the synthesis of analogous β-hydroxy acids, the aldol reaction between a silyl-protected aldehyde and a boron enolate derived from a chloroacetyloxazolidinone afforded the desired products with moderate to good diastereoselectivity. nih.gov For instance, diastereomeric ratios of 78:22 and 82:18 were achieved, and the resulting diastereomers could be readily separated by silica (B1680970) gel chromatography. nih.gov While not applied directly to this compound in the cited literature, this methodology demonstrates a viable strategy for controlling the stereochemistry during the formation of the C2-C3 bond in analogous systems.

Another approach involves the diastereoselective synthesis of related structures like 2′-dihalo nucleosides, where controlling stereochemistry is key. researchgate.net These complex syntheses underscore the importance of stereocontrolled bond formations in building advanced molecular architectures. researchgate.netelsevierpure.com

Chemocatalytic Routes and Optimization Studies

Beyond stereoselective methods, various chemocatalytic routes are employed to synthesize this compound and its analogs. These strategies focus on efficiency, scalability, and the optimization of reaction conditions.

Halogenation and Esterification Strategies

The synthesis of this compound can be approached through the strategic introduction of the bromine atom and the ester group. One direct method involves the bromination of a precursor like ethyl 2-hydroxypropanoate. This reaction can be performed using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine in an aprotic solvent like dichloromethane (B109758) at low temperatures (0–5 °C) to minimize side reactions.

Alternatively, a multi-step synthesis can be employed, starting from substituted malonates. This route involves steps such as reduction, nitrosation to form an α-hydroxyimino ester, and subsequent bromination to yield a related precursor, ethyl 3-bromo-2-(hydroxyimino)propanoate. This intermediate can then be converted to the target compound. The hydroxyimino group can be reduced to an amino group, and the bromine atom can be replaced via nucleophilic substitution, highlighting the versatility of such intermediates. rsc.org Another strategy involves the bromination of an acrylate (B77674) precursor, followed by reduction to achieve the final bromo-hydroxy-propanoate structure. wisconsin.edu

Reformatsky Reaction Variations for Analogous Compounds

The Reformatsky reaction is a classic and highly effective method for preparing β-hydroxy esters. wikipedia.org It involves the reaction of an α-halo ester with a carbonyl compound (an aldehyde or ketone) in the presence of metallic zinc. wikipedia.org The key intermediate is an organozinc reagent, or 'Reformatsky enolate', which is less reactive than Grignard or lithium enolates, thus preventing undesired reactions with the ester group. wikipedia.org

This reaction is well-suited for synthesizing complex molecules analogous to this compound. For example, it has been used to prepare 3-(5-Bromo-2-methylphenyl)-2-hydroxypropanoic acid by reacting an α-bromo ester with 5-bromo-2-methylacetophenone. smolecule.com The choice of solvent is critical, with THF often used to stabilize the zinc enolate. smolecule.com

Variations of the reaction have been developed using other metals such as indium, which can promote the reaction under mild, sonochemical (ultrasound-assisted) conditions. koreascience.kr The indium-mediated reaction of ethyl bromoacetate (B1195939) with various aldehydes and ketones produces β-hydroxy esters in good to excellent yields. koreascience.kr This demonstrates the broad applicability of the Reformatsky reaction in creating a diverse range of β-hydroxy ester structures, which are valuable intermediates in organic synthesis. koreascience.krthieme-connect.com

| α-Halo Ester | Carbonyl Compound | Metal | Product Type | Reference |

|---|---|---|---|---|

| Ethyl bromoacetate | Various aldehydes/ketones | Indium | β-Hydroxy esters | koreascience.kr |

| Ethyl bromopropanoate | 5-bromo-2-methylacetophenone | Zinc | 3-(Aryl)-2-hydroxypropanoic acid | smolecule.com |

| Ethyl bromoacetate | 4-Fluorobenzaldehyde | Zinc | Ethyl 3-(4-Fluorophenyl)-3-hydroxypropanoate | thieme-connect.com |

Multi-Step Synthetic Sequences from Precursors

The synthesis of this compound is typically achieved through multi-step sequences that allow for precise control over the molecule's stereochemistry, which is crucial for its applications. A key strategy involves the transformation of a related precursor, ethyl 3-bromo-2-oxopropanoate.

One of the most efficient and stereoselective methods reported is the biocatalytic reduction of ethyl 3-bromo-2-oxopropanoate. abap.co.in Research has demonstrated the use of whole cells of the yeast Candida parapsilosis (ATCC 7330) as a biocatalyst for this transformation. abap.co.inabap.co.in This enzymatic process selectively reduces the ketone group of the precursor to a hydroxyl group, yielding enantiomerically enriched (S)-ethyl 3-bromo-2-hydroxypropanoate. abap.co.in The reaction is notable for proceeding under ambient conditions in water, achieving significant yield and high enantiomeric excess in a remarkably short reaction time of four hours. abap.co.in This biocatalytic approach represents a significant advancement over traditional chemical reductions, which often require harsh reagents and provide lower stereoselectivity. abap.co.in

Table 1: Biocatalytic Reduction of Ethyl 3-bromo-2-oxopropanoate

| Catalyst | Substrate | Product | Isolated Yield | Enantiomeric Excess (ee) | Reaction Time | Source |

|---|---|---|---|---|---|---|

| Candida parapsilosis ATCC 7330 | Ethyl 3-bromo-2-oxopropanoate | (S)-ethyl 3-bromo-2-hydroxypropanoate | 68% | 91% | 4 hours | abap.co.in |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound is critical for developing sustainable and economically favorable production processes. Key areas of focus include the use of eco-friendly solvents, maximizing atom economy, and developing sustainable production platforms.

The choice of solvent is a cornerstone of green synthesis. Traditional organic solvents such as chloroform, dioxane, and benzene (B151609) are often effective but pose significant environmental and health risks. google.com Green chemistry seeks to replace these with benign alternatives. psu.edu

The biocatalytic reduction of ethyl 3-bromo-2-oxopropanoate is a prime example of green solvent use, as the reaction is conducted in water. abap.co.in Water is a non-toxic, non-flammable, and readily available solvent, making it an ideal medium for green synthesis. google.com

For other synthetic steps, bio-based solvents like ethyl lactate (B86563) have emerged as promising alternatives. researchgate.netorientjchem.org Ethyl lactate is biodegradable, has a low vapor pressure, and is derived from renewable resources. researchgate.netorientjchem.org It has been successfully used as a medium for various organic reactions and could potentially replace conventional solvents in the synthesis of the precursors for this compound. researchgate.netdokumen.pub

Table 2: Comparison of Conventional and Green Solvents

| Solvent | Type | Key Properties | Source |

|---|---|---|---|

| Dichloromethane | Conventional | Effective, volatile, suspected carcinogen | psu.edu |

| Benzene | Conventional | Effective, volatile, known carcinogen | google.com |

| Water | Green | Non-toxic, non-flammable, abundant, sustainable | google.com |

| Ethyl Lactate | Green | Bio-based, biodegradable, low toxicity, high boiling point | researchgate.netorientjchem.org |

| Dimethyl Carbonate (DMC) | Green | Non-toxic reagent and solvent, versatile, low environmental impact | psu.edu |

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactant atoms into the desired product. kccollege.ac.inrsc.org A high atom economy signifies that minimal waste is generated, a core principle of green chemistry. ibchem.com

The calculation is as follows: % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Consider a hypothetical substitution reaction where not all reactant atoms are incorporated into the final product, leading to byproducts that constitute waste. For instance, many traditional syntheses generate stoichiometric amounts of waste products, resulting in low atom economy. rsc.org The biocatalytic reduction of ethyl 3-bromo-2-oxopropanoate, however, is an addition reaction (specifically, a hydrogenation), which inherently has a high atom economy as the atoms from the reducing equivalent (conceptually H₂) are incorporated into the product.

Table 3: Atom Economy Example - Addition Reaction

| Reaction Type | General Equation | Atom Economy | Comment | Source |

|---|---|---|---|---|

| Addition (e.g., Hydrogenation) | A + B → C | 100% | All atoms from reactants A and B are incorporated into the final product C. This is the ideal for green chemistry. | ibchem.com |

| Substitution | A + BC → AC + B | < 100% | Byproduct B is formed, which is often waste unless it has a separate use. | kccollege.ac.in |

Sustainable production of this compound hinges on the use of renewable resources and energy-efficient catalytic processes. The aforementioned biocatalytic route using Candida parapsilosis is a leading example of a sustainable method due to its use of a biological catalyst under mild, aqueous conditions. abap.co.inabap.co.in

Further enhancing sustainability involves sourcing precursors from renewable feedstocks. Recent research has shown pathways to convert bio-derived polymers, such as poly-3-hydroxybutyrate (PHB), into valuable chemical intermediates like 3-bromobutyrates. researchgate.net A similar strategy could be envisioned for producing the 3-bromo-2-hydroxypropanoate backbone from a renewable polymer source.

Additionally, the precursor ethyl 3-bromo-2-oxopropanoate is derived from ethyl pyruvate (B1213749). abap.co.in Ethyl pyruvate itself can be synthesized via the oxidation of ethyl lactate. mdpi.com Since ethyl lactate is a well-established green solvent produced from the fermentation of biomass, this opens up a fully bio-based synthetic route:

Biomass → Ethyl Lactate → Ethyl Pyruvate → Ethyl 3-bromo-2-oxopropanoate → this compound

This pathway leverages biocatalysis and renewable feedstocks, representing a state-of-the-art approach to the sustainable production of fine chemicals. mdpi.comrug.nl

Chemical Reactivity and Mechanistic Transformations of Ethyl 3 Bromo 2 Hydroxypropanoate

Nucleophilic Substitution and Elimination Reactions

The presence of a bromine atom, a good leaving group, on a primary carbon makes ethyl 3-bromo-2-hydroxypropanoate highly susceptible to nucleophilic substitution reactions (S(_N)2). The adjacent hydroxyl group can influence the reactivity, either by participating in the reaction itself or by directing the stereochemical outcome.

Reactions with Oxygen-Containing Nucleophiles

The most significant reaction with oxygen-containing nucleophiles is an intramolecular substitution. In the presence of a base, the hydroxyl group is deprotonated to form an alkoxide. This alkoxide then readily displaces the adjacent bromide via an intramolecular S(_N)2 reaction, leading to the formation of an α,β-epoxy ester, also known as a glycidic ester. This transformation is a variant of the Darzens condensation. wikipedia.org The reaction is typically stereospecific, with the stereochemistry of the starting alcohol dictating the stereochemistry of the resulting epoxide.

| Reactant | Base | Product | Reference |

| This compound | Base (e.g., NaH, NaOEt) | Ethyl glycidate | wikipedia.org |

Table 1: Intramolecular Cyclization with Oxygen Nucleophiles. Note: This represents a general, well-established transformation for β-halo hydrins.

Reactions with Nitrogen-Containing Nucleophiles

Nitrogen-based nucleophiles, such as amines and azides, readily react with this compound by displacing the bromide atom. For example, treatment with sodium azide (B81097) provides a straightforward route to ethyl 3-azido-2-hydroxypropanoate. google.com.na This azido (B1232118) derivative is a useful precursor for the synthesis of α-hydroxy-β-amino acids. Similarly, primary and secondary amines can be used to introduce amino functionalities, leading to products that are valuable in medicinal chemistry.

| Nucleophile | Solvent | Conditions | Product | Yield | Reference |

| Sodium Azide (NaN(_3)) | EtOH/H(_2)O (1:1) | 90°C, 3 days | Ethyl 3-azido-2-hydroxypropanoate | Not specified | google.com.na |

Table 2: Nucleophilic Substitution with Nitrogen Nucleophiles.

Reactions with Carbon-Containing Nucleophiles

The electrophilic C-Br bond is also susceptible to attack by various carbon nucleophiles. While specific examples for this compound are not extensively documented in dedicated studies, its reactivity is analogous to similar α-halo esters and β-halo hydrins. Reactions with soft carbon nucleophiles like cyanide or stabilized enolates (e.g., from diethyl malonate) would be expected to proceed via an S(_N)2 mechanism to form new carbon-carbon bonds.

A related transformation involves the reaction of the corresponding oxidized compound, ethyl 3-bromo-2-oxopropanoate, with nucleophiles. For instance, it can be coupled with thioamides in the presence of an oxirane to form thiazole (B1198619) derivatives, demonstrating the reactivity of the C-Br bond towards nucleophilic attack. scielo.brscispace.com Furthermore, the general class of α-halo esters, to which the oxidized form belongs, is well-known to undergo the Reformatsky reaction, where treatment with zinc dust generates an organozinc enolate that can react with aldehydes and ketones. core.ac.ukresearchgate.net

Rearrangement Reactions and Their Mechanistic Insights

The specific arrangement of functional groups in this compound and its derivatives creates the potential for several mechanistically interesting rearrangement reactions.

Intramolecular Rearrangements Involving the Hydroxyl and Bromo Moieties

A significant rearrangement pathway becomes accessible upon oxidation of the hydroxyl group. The resulting α-keto-β-bromo ester, ethyl 3-bromo-2-oxopropanoate, is a substrate for the Favorskii rearrangement. thieme-connect.comrsc.orgrsc.org This reaction is initiated by a base, which removes a proton from the γ-carbon (the carbon bearing the bromine is the α-carbon relative to the ketone, and the terminal methyl of the ethyl group is not acidic). However, the classic Favorskii mechanism requires an enolizable proton on the carbon on the other side of the ketone (the α'-position), which is absent in this ester.

Instead, a quasi-Favorskii or a related rearrangement mechanism would likely occur. In the presence of a base like an alkoxide, a plausible pathway involves the formation of a cyclopropanone (B1606653) intermediate via intramolecular displacement of the bromide by an enolate. The highly strained cyclopropanone is then attacked by the base (e.g., ethoxide), leading to ring-opening. This cleavage typically occurs to form the more stable carbanion, which upon protonation yields a rearranged ester product. researchgate.netnih.gov This type of rearrangement is a powerful method for carbon skeleton reorganization and ring contraction in cyclic systems. nih.gov

Potential for Ylide-Mediated Rearrangements

Ylides are neutral molecules containing a negatively charged atom (usually carbon) bonded to a positively charged heteroatom (like oxygen, sulfur, or nitrogen). The structure of this compound provides latent potential for the formation and subsequent rearrangement of oxonium and sulfur ylides.

Oxonium Ylides : An oxonium ylide could potentially be formed from a derivative of the starting material. For instance, if the hydroxyl group is first converted to an ether (e.g., an allyl or benzyl (B1604629) ether), subsequent reaction with a metal carbenoid (generated from a diazo compound and a rhodium or copper catalyst) could lead to the formation of a cyclic oxonium ylide. researchgate.netacs.org This reactive intermediate can then undergo two main types of pericyclic rearrangements:

thieme-connect.comrsc.org-Sigmatropic Rearrangement : If an allylic group is present on the ether, a concerted thieme-connect.comrsc.org-shift (a Doyle-Kirmse reaction) can occur, which is a powerful method for creating homoallylic alcohols with high stereocontrol. researchgate.netrsc.orgnih.gov

thieme-connect.comualberta.ca-Stevens Rearrangement : This involves the migration of a group from the oxonium center to the adjacent carbanionic carbon. thieme-connect.comualberta.ca The mechanism is complex and can involve radical pairs or ion pair intermediates. rsc.org This pathway results in ring expansion or contraction and the formation of a new carbon-carbon bond. nih.govualberta.ca

Sulfur Ylides : A sulfur ylide could be generated by first displacing the bromide with a sulfide (B99878) nucleophile (e.g., R-SNa) to form a thioether. Subsequent deprotonation of the carbon alpha to the resulting sulfur atom using a strong base would generate a sulfur ylide. nih.govresearchgate.net These ylides are versatile intermediates. For example, reaction with an aldehyde or ketone leads to epoxide formation (the Johnson-Corey-Chaykovsky reaction), while rearrangements can also occur. researchgate.netmdpi.com If the sulfide used contains an allylic group, the resulting allylic sulfur ylide can undergo a highly stereoselective thieme-connect.comrsc.org-sigmatropic rearrangement to furnish a homoallylic sulfide. nih.govacs.org

Participation in Condensation and Addition Reactions

The presence of both an electrophilic carbon bearing a bromine atom and a nucleophilic hydroxyl group, adjacent to an ester moiety, allows this compound to engage in various condensation and addition reactions. These transformations are fundamental to its role as a synthetic intermediate.

While not participating in classic base-catalyzed aldol (B89426) reactions as an enolate source, this compound is a key substrate in the Reformatsky reaction, an analogous transformation that generates β-hydroxy esters. rsc.orgacs.org This reaction involves the oxidative addition of metallic zinc to the carbon-bromine bond, forming an organozinc intermediate known as a Reformatsky enolate. organic-chemistry.org This enolate is stable enough not to react with the ester functionality but is sufficiently nucleophilic to add to the carbonyl group of aldehydes or ketones, which are supplied as reaction partners. rsc.orgorganic-chemistry.org Subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester. rsc.org The reaction is prized for its tolerance of a wide range of functional groups. acs.org

The general scheme for the Reformatsky reaction is as follows:

Enolate Formation: The α-bromo ester reacts with zinc dust to form the organozinc bromide.

Nucleophilic Addition: The organozinc reagent adds to a carbonyl compound.

Hydrolysis: Dilute acid is added to hydrolyze the zinc complex, yielding the β-hydroxy ester. rsc.org

Various metals and conditions can be employed to improve yields and selectivity, including the use of indium, low-valent iron, or copper, sometimes in conjunction with sonication. frontiersin.org Enantioselective variants using chiral ligands have also been developed to control the stereochemistry of the newly formed chiral center. semanticscholar.orgchemrxiv.org

| Carbonyl Partner | α-Haloester | Metal/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Ethyl 2-bromopropanoate | In / Ultrasound | Ethyl 3-hydroxy-2-methyl-3-phenylpropanoate | 76% | frontiersin.org |

| Acetophenone | Ethyl 2-bromopropanoate | Zn / Heat | Ethyl 3-hydroxy-3-phenylbutanoate | - | acs.org |

| 2,6-Dimethylbenzaldehyde | Ethyl iodoacetate | Me₂Zn / Prolinol Ligand | Ethyl 3-(2,6-dimethylphenyl)-3-hydroxypropanoate | 91% ee | chemrxiv.org |

| 4-Fluorobenzaldehyde | Ethyl iodoacetate | Me₂Zn / Prolinol Ligand | Ethyl 3-(4-fluorophenyl)-3-hydroxypropanoate | 82% ee | semanticscholar.org |

Beyond the Reformatsky reaction, this compound serves as a precursor for key derivatives. As a halohydrin, it can undergo intramolecular cyclization upon treatment with a base. This intramolecular Williamson ether synthesis yields the epoxide derivative, ethyl glycidate. nih.govnih.gov Epoxides are highly valuable synthetic intermediates themselves, susceptible to ring-opening by a wide array of nucleophiles. acs.orgyoutube.com This two-step sequence (epoxidation followed by nucleophilic opening) provides access to a diverse range of α-hydroxy-β-substituted propanoates. For instance, reaction with amines or thiols would yield 3-amino-2-hydroxy or 3-mercapto-2-hydroxypropanoate derivatives, respectively. acs.orgyoutube.com

Direct participation of this compound in cycloaddition reactions is not prominently documented. However, its structure allows for conceptual transformation into a reactive species suitable for such reactions. Through a base-induced elimination of hydrogen bromide (HBr), the saturated backbone of the molecule can be converted into an α,β-unsaturated ester, namely ethyl acrylate (B77674). Ethyl acrylate is a well-known participant in various cycloaddition reactions due to its electron-deficient double bond. wikipedia.org

Diels-Alder Reactions: As a dienophile, ethyl acrylate readily reacts with conjugated dienes in [4+2] cycloaddition reactions to form six-membered rings. wikipedia.org For example, its reaction with buta-1,3-diene yields a cyclohexene (B86901) carboxylic acid ester. wikipedia.org The stereoselectivity of such reactions, particularly with chiral acrylates, has been a subject of computational and experimental studies, indicating that factors like Lewis acid catalysis and the conformation of the ester group influence the diastereomeric outcome. acs.orgresearchgate.net

1,3-Dipolar Cycloadditions: Ethyl acrylate and similar acrylic esters also function as effective dipolarophiles in [3+2] cycloadditions with 1,3-dipoles like nitrones, azomethine ylides, or nitrile oxides. rsc.orgwikipedia.org These reactions are a powerful method for constructing five-membered heterocyclic rings, such as isoxazolidines and pyrrolidines. frontiersin.orgsemanticscholar.org The regioselectivity of the addition is typically high, leading to the formation of 5-substituted isoxazolidines when reacting with nitrones. semanticscholar.org Therefore, while this compound itself is not a direct cycloaddition partner, it is a conceptual precursor to a versatile building block for these powerful ring-forming strategies.

Role as a Key Intermediate in Complex Cascade Reactions

The dual functionality of this compound makes it an ideal starting point or intermediate for complex cascade reactions, where multiple bond-forming events occur in a single synthetic operation. These sequences offer high synthetic efficiency by minimizing purification steps and reducing waste.

The Reformatsky reaction, initiated by this compound or similar α-haloesters, can be the entry point into a cascade sequence. For example, an intramolecular Reformatsky reaction can trigger a cyclization to form macrocyclic lactones or other complex ring systems. nih.govnih.gov The samarium(II) iodide-mediated intramolecular Reformatsky reaction has been famously used in the synthesis of complex natural products like Taxol, where it was employed to construct a highly substituted eight-membered ring. nih.gov

Applications in Advanced Organic Synthesis As a Versatile Building Block

Precursor to Chiral α-Hydroxy and α-Amino Acid Esters

Optically pure α-hydroxy and α-amino acids are fundamental building blocks for pharmaceuticals, agrochemicals, and natural products. Ethyl 3-bromo-2-hydroxypropanoate provides a key entry point to these important compound classes.

The synthesis of chiral α-hydroxy esters can be achieved with high enantioselectivity through biocatalytic methods. Research has demonstrated the asymmetric reduction of the precursor, ethyl 3-bromo-2-oxopropanoate, using whole cells of microorganisms like Candida parapsilosis ATCC 7330. abap.co.in This bioreduction process yields enantiomerically enriched (S)-ethyl 3-bromo-2-hydroxypropanoate with high enantiomeric excess (up to 91%) and good isolated yields (68%). abap.co.in The resulting chiral bromohydrin can then be subjected to debromination to afford the corresponding chiral α-hydroxy ester.

Furthermore, this compound is a valuable precursor for the synthesis of α-amino acid esters. The bromine atom is susceptible to nucleophilic displacement by various nitrogen nucleophiles. A common strategy involves the conversion of the α-hydroxy ester into a better leaving group, such as a triflate, which is then displaced by an amine in an SN2 reaction, proceeding with inversion of configuration. nih.gov This method allows for the stereocontrolled introduction of an amino group. Alternatively, related compounds like ethyl 3-bromo-2-hydroxyiminopropanoate, formed from the title compound, can react with nucleophiles and subsequently be reduced to furnish α-amino esters. rsc.org The dynamic kinetic resolution of α-halo esters using amine nucleophiles also presents a viable, stereoselective route to N-substituted α-amino esters. researchgate.net

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. The bifunctional nature of this compound makes it an excellent substrate for cyclization reactions to form a variety of heterocyclic rings.

Oxygen-containing heterocycles like furans, pyrans, and epoxides are common motifs in natural products. pku.edu.cnnih.gov this compound can be transformed into such structures through intramolecular cyclization. Under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing the adjacent bromide to form an epoxide, specifically ethyl glycidate. This epoxide is a valuable intermediate for further synthetic manipulations. The formation of larger rings, such as tetrahydrofuran (B95107) derivatives, can also be envisioned through multi-step sequences where the ester is reduced to a diol, followed by intramolecular cyclization. pku.edu.cnpitt.edu The general strategies for forming O-heterocycles often involve intramolecular nucleophilic attack of a hydroxyl group onto an electrophilic carbon center, a reaction pattern for which this compound is perfectly suited. nih.govresearchgate.net

The synthesis of nitrogen-containing heterocycles can be achieved by reacting this compound with binucleophilic reagents containing nitrogen. eurjchem.commdpi.com For instance, reaction with primary amines or hydrazines can lead to the formation of piperidines, pyrazoles, or other N-heterocycles. arkat-usa.orgcore.ac.uk A typical reaction pathway involves the initial nucleophilic substitution of the bromide by a nitrogen atom, followed by a subsequent intramolecular cyclization, often involving the ester or hydroxyl functionality. For example, reaction with a 2-aminopyridine (B139424) could lead to the formation of an imidazo[1,2-a]pyridine (B132010) core after initial N-alkylation and subsequent cyclization/dehydration. mdpi.com Analogous reactions with 3-halopyruvates have been shown to be effective in producing a range of nitrogen heterocycles. arkat-usa.org

The construction of sulfur-containing heterocycles follows a similar logic, utilizing sulfur nucleophiles. organic-chemistry.orgsioc-journal.cnutexas.edu Reaction of this compound with reagents such as sodium sulfide (B99878) or thiourea (B124793) can lead to the formation of thiiranes (episulfides) or thiazoles, respectively. For example, treatment with thiourea would involve initial S-alkylation to form a thiouronium salt intermediate, which can then cyclize with the α-hydroxy-ester portion to form a substituted aminothiazole ring. arkat-usa.org The reaction of related α-haloketones with sulfur nucleophiles is a well-established method for synthesizing a wide variety of sulfur heterocycles, including thiazoles and thiophenes, highlighting the potential of this substrate in similar transformations. arkat-usa.orgresearchgate.net

Utility in the Construction of Carbon Scaffolds

Beyond heterocycle formation, this compound is instrumental in the assembly of complex acyclic systems bearing multiple functional groups.

The compound's three distinct functional groups can be manipulated sequentially to build complex carbon chains. The bromide allows for carbon-carbon bond formation through reactions with organometallic reagents (e.g., Grignard or organocuprate reagents) or as a precursor for Wittig-type reactions after conversion to a phosphonium (B103445) salt. The hydroxyl group can be protected and deprotected as needed, or used to direct subsequent reactions. The ester group can be hydrolyzed, reduced to an alcohol, or reacted with organometallic reagents to further extend the carbon skeleton.

A notable application is its use in the Reformatsky reaction or related aldol-type additions to prepare more complex β-hydroxy esters. For example, it can be used to synthesize 3-aryl-3-hydroxypropanoic esters, which are valuable chiral building blocks for materials like liquid crystals. irb.hr This demonstrates its utility in creating polyfunctionalized systems where stereochemistry and diverse functionality are crucial. irb.hrsit.edu.cn

Chiral Fragments for Natural Product Analogues (General Research Context)

The synthesis of natural product analogues is a cornerstone of medicinal chemistry and drug discovery, aiming to create molecules with improved biological activity, selectivity, or pharmacokinetic properties compared to their natural counterparts. rsc.org A critical strategy in this endeavor is the use of chiral building blocks, which are small, enantiomerically pure molecules that can be incorporated into larger, more complex structures. irb.hr These fragments introduce specific stereochemistry, which is often crucial for biological function.

This compound, particularly in its optically enriched forms, serves as a valuable chiral precursor in this context. abap.co.in The presence of a stereocenter at the C2 position, along with reactive bromo and hydroxyl functionalities, allows for diverse synthetic manipulations.

A significant advancement in accessing the chiral form of this compound is through biocatalysis. Research has demonstrated the efficient biocatalytic reduction of ethyl 3-bromo-2-oxopropanoate to produce enantiomerically enriched (S)-ethyl 3-bromo-2-hydroxypropanoate. abap.co.in This process utilizes whole cells of Candida parapsilosis ATCC 7330 in water under ambient conditions. The biotransformation is noteworthy for its high efficiency, achieving a good enantiomeric excess (ee) of 91% and an isolated yield of 68% within a short reaction time of 4 hours. abap.co.in This enzymatic method presents a greener and more efficient alternative to some traditional chemical reductions, which may yield lower enantioselectivity. abap.co.in The availability of such enantiopure fragments like (S)-ethyl 3-bromo-2-hydroxypropanoate is instrumental for chemists to construct complex chiral molecules that are analogues of natural products. rsc.orgabap.co.in

Development of Specialty Chemicals and Research Reagents

This compound is a key intermediate in the production of various specialty chemicals and is widely used as a research reagent in organic synthesis. americanelements.com Its utility stems from the dual reactivity conferred by its hydroxyl group and the bromine atom. These functional groups allow for a range of chemical transformations, such as nucleophilic substitution at the bromine-bearing carbon and oxidation or esterification at the hydroxyl group.

As a research reagent, it is employed in laboratory settings for the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Its structure makes it a suitable starting material for introducing a three-carbon chain with specific functionalities into a target molecule. This versatility makes it a valuable tool for chemists exploring new synthetic pathways and developing novel compounds. The compound is typically available in high purity for research purposes. americanelements.com

Below are key properties and spectroscopic data for this compound, which are essential for its application as a research reagent.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| CAS Number | 92234-23-6 nih.gov |

| Molecular Formula | C₅H₉BrO₃ nih.gov |

| Molecular Weight | 197.03 g/mol nih.gov |

| Appearance | Powder americanelements.com |

| Melting Point | 41-42 °C sigmaaldrich.com |

| Storage Temperature | 4 °C americanelements.com |

Spectroscopic Data of this compound

| Spectroscopic Technique | Characteristic Peaks |

|---|---|

| ¹H NMR | Signals include an ester methyl triplet (~1.2–1.4 ppm), a methine proton adjacent to bromine (~4.2–4.5 ppm), and a hydroxyl proton (~5.0–5.5 ppm). |

| ¹³C NMR | Shows a carbonyl carbon signal (~170–175 ppm) and a brominated carbon signal (~40–45 ppm). |

| IR Spectroscopy | Displays a characteristic ester carbonyl (C=O) stretch around 1740 cm⁻¹ and a broad hydroxyl (O-H) stretch around 3400 cm⁻¹. nih.gov |

Stereochemical Control and Enantioselective Methodologies

Strategies for Diastereoselective Induction

Diastereoselective induction refers to the preferential formation of one diastereomer over all other possibilities. This is typically achieved through substrate control, where a pre-existing chiral center in the starting material directs the stereochemical outcome of the reaction. elsevierpure.com The use of chiral auxiliaries, which are temporarily incorporated into the substrate to guide the reaction's stereochemistry, is a primary strategy. researchgate.net

A key principle in using chiral auxiliaries involves three stages: facile introduction of the auxiliary, a highly diastereoselective bond formation, and mild, non-destructive cleavage of the auxiliary without causing racemization of the product. researchgate.net A notable strategy involves the reaction of a molecule containing a chiral auxiliary, such as a camphor-derived sultam or an Evans oxazolidinone, to direct alkylations or aldol (B89426) reactions. researchgate.netbath.ac.uk For instance, in a related synthesis, the compound Ethyl (3R)-2-Bromo-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-3-hydroxypropanoate was prepared, where the chiral dioxolane moiety acts as an inbuilt auxiliary to direct the stereochemistry at the newly formed centers. acs.orgresearchgate.net This substrate-controlled approach leverages the inherent chirality of a starting material to create new stereocenters with high selectivity. elsevierpure.com

Table 1: Strategies for Diastereoselective Induction

| Strategy | Description | Example |

|---|---|---|

| Substrate Control | A pre-existing stereocenter in the substrate molecule dictates the stereochemical course of a reaction. | The use of a chiral precursor like (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde to synthesize a specific diastereomer. acs.orgresearchgate.net |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to a substrate to direct a stereoselective reaction, after which it is removed. researchgate.net | Evans oxazolidinones are widely used to direct the stereochemistry of enolate reactions, such as alkylations and aldol reactions. researchgate.net |

Enantioselective Catalysis in Functionalization Reactions

Enantioselective catalysis aims to produce one enantiomer of a chiral product in excess. This is achieved using small amounts of a chiral catalyst that can be a metal complex with a chiral ligand, an organocatalyst, or an enzyme. researchgate.net

A highly effective method for producing enantiomerically enriched (S)-ethyl 3-bromo-2-hydroxypropanoate is through the biocatalytic reduction of its precursor, ethyl 3-bromo-2-oxopropanoate. abap.co.in Using whole cells of Candida parapsilosis ATCC 7330 as the biocatalyst, the (S)-enantiomer was synthesized with a high enantiomeric excess (ee) of 91% and an isolated yield of 68% in a short reaction time of 4 hours under ambient conditions in water. abap.co.in This biocatalytic approach shows marked improvement over some chemosynthetic methods; for example, the reduction of ethyl 3-bromo-2-oxopropanoate using B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane resulted in the (S)-product with a very low enantiomeric excess of only 7.6%. abap.co.in

Another approach to synthesizing related chiral β-hydroxy esters is the enantioselective Reformatsky reaction, which can be catalyzed by a combination of a metal and a chiral ligand. For the synthesis of ethyl-3-(2-bromophenyl)-3-hydroxypropanoate, a related compound, a prolinol-based ligand was used to achieve high enantioselectivity. nih.govacs.org

Table 2: Enantioselective Methods for Synthesis

| Method | Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|---|

| Biocatalytic Reduction | Candida parapsilosis ATCC 7330 | Ethyl 3-bromo-2-oxopropanoate | (S)-ethyl 3-bromo-2-hydroxypropanoate | 91% | 68% abap.co.in |

| Chemical Reduction | B-(3-pinanyl)-9-borabicyclo[3.3.1]nonane | Ethyl 3-bromo-2-oxopropanoate | (S)-ethyl 3-bromo-2-hydroxypropanoate | 7.6% | N/A abap.co.in |

Analysis of Chiral Purity and Enantiomeric Excess

Determining the chiral purity and enantiomeric excess (ee) of ethyl 3-bromo-2-hydroxypropanoate is essential to evaluate the effectiveness of an asymmetric synthesis. The primary techniques for this analysis are chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Chiral HPLC is the most common method for separating and quantifying enantiomers. irb.hr This technique utilizes a chiral stationary phase (CSP) in the column, which interacts differently with the two enantiomers, leading to different retention times. mdpi.com For the analysis of this compound and similar α-hydroxy esters, chiral columns such as CHIRALPAK IA, IC, and ID are frequently used. rsc.orgirb.hr

Table 3: Analytical Methods for Chiral Purity

| Analytical Technique | Purpose | Details |

|---|---|---|

| Chiral HPLC | Separation and quantification of enantiomers to determine enantiomeric excess (ee). | Uses a chiral stationary phase (e.g., Daicel Chiralpak or Chiralcel columns) to resolve the enantiomers. nih.govrsc.orgirb.hr |

| NMR Spectroscopy | Structural confirmation and determination of reaction conversion. | 1H and 13C NMR are used to verify the chemical structure of the product. rsc.orgwisconsin.edu |

| Polarimetry | Measurement of optical rotation. | Measures the angle at which a chiral compound rotates plane-polarized light, indicating optical activity. irb.hr |

Stereochemical Implications in Reaction Mechanism Development

The stereochemical outcome of a reaction provides critical insight into its mechanism, particularly the structure of the transition state. annualreviews.org The high enantioselectivity observed in the biocatalytic reduction of ethyl 3-bromo-2-oxopropanoate suggests a highly organized and sterically constrained active site within the enzyme, which forces the substrate to bind in a specific orientation before reduction. abap.co.in

In contrast, chemical reactions with lower stereoselectivity may indicate more flexible transition states. Mechanistic studies, often aided by NMR, can reveal loose binding between a catalyst and a substrate, explaining poor asymmetric induction. wisconsin.edu The stereochemistry of this compound itself has significant implications for its subsequent reactions. The relative positions of the hydroxyl group at C2 and the bromine atom at C3 influence the molecule's conformational preferences and reactivity. This spatial arrangement is crucial for intramolecular reactions, such as cyclization to form epoxides or other ring structures, and for intermolecular nucleophilic substitution reactions where the stereochemistry at C2 can direct the approach of a nucleophile to C3. acs.org Understanding these stereochemical relationships is fundamental to designing multi-step syntheses where this compound is used as a chiral intermediate.

Advanced Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of ethyl 3-bromo-2-hydroxypropanoate and for studying its fragmentation patterns, which can further corroborate its structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the chemical formula C₅H₉BrO₃. nih.gov The exact mass of this compound is 195.9735 g/mol . nih.gov HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, making it a definitive tool for molecular formula confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for polar molecules like this compound. In ESI-MS, the molecule is typically protonated or adducted with a cation (e.g., Na⁺) to form a pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺. wiley-vch.de This method minimizes fragmentation, allowing for clear observation of the molecular ion peak, which corresponds to the molecular weight of the compound. wiley-vch.de For this compound, with a molecular weight of approximately 197.03 g/mol , ESI-MS would be expected to show a prominent signal around m/z 198 (for [M+H]⁺) and/or 220 (for [M+Na]⁺), considering the two bromine isotopes (⁷⁹Br and ⁸¹Br) will result in a characteristic isotopic pattern. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is instrumental in identifying the components of a mixture by separating them based on their volatility and then determining their mass-to-charge ratio. jmchemsci.comjmchemsci.com

In the context of this compound, GC-MS is employed to analyze reaction mixtures and identify potential byproducts or impurities. jmchemsci.comjmchemsci.comauburn.edu The technique can effectively separate this compound from other compounds present in a sample. nih.gov Once separated, the mass spectrometer provides a fragmentation pattern, which serves as a molecular fingerprint. For this compound, a characteristic molecular ion peak can be observed, along with fragment ions resulting from the loss of specific groups, such as a bromine atom. For instance, the NIST Mass Spectrometry Data Center provides reference GC-MS data for ethyl 2-bromo-3-hydroxypropanoate, a related isomer. nih.gov

The effectiveness of GC-MS is highlighted in studies involving the analysis of complex organic mixtures where it can identify a wide range of compounds, including those with similar structures. auburn.eduepa.gov The data generated from GC-MS analysis is often compared against extensive libraries of known compounds to confirm the identity of the substances present in the mixture. jmchemsci.com

Table 1: Illustrative GC-MS Fragmentation Data for a Related Compound (Ethyl Bromopyruvate)

| Fragment | m/z (Mass-to-Charge Ratio) | Interpretation |

| Molecular Ion | 195/197 | Presence of one bromine atom (isotopes 79Br and 81Br) |

| [M-Br]+ | 116 | Loss of a bromine atom |

| [M-COOEt]+ | 120/122 | Loss of the ethoxycarbonyl group |

Note: This table is illustrative and based on general fragmentation patterns of similar bromo-esters. Actual fragmentation of this compound may vary.

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are indispensable for the purification and analysis of this compound, particularly for separating it from reaction byproducts and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of components in a mixture. For chiral molecules like this compound, chiral HPLC is particularly crucial for separating its enantiomers. researchgate.net This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. researchgate.netnih.gov

Research has demonstrated the successful use of HPLC for the analysis of related compounds, such as ethyl 3-bromo-2-oxopropanoate, using a reverse-phase column. sielc.com The mobile phase typically consists of a mixture of solvents like acetonitrile (B52724) and water, with an acid modifier such as phosphoric or formic acid. sielc.com The development of efficient HPLC methods is critical, as the biological activity of enantiomers can differ significantly. While enantioselective synthesis of related compounds like ethyl 2,3-dibromopropionate has been attempted, racemization can be an issue, making preparative HPLC a valuable tool for obtaining enantiomerically pure samples. nih.gov The enantiomeric excess (% ee) of a sample, a measure of its chiral purity, can be accurately determined using chiral HPLC. rsc.org

Table 2: Example HPLC Parameters for Analysis of a Related Bromo-ester

| Parameter | Condition |

| Column | Reverse-phase C18 or Chiral Stationary Phase (e.g., CHIRALPAK) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | Isothermal, e.g., 30 °C |

Note: These are example conditions and would require optimization for the specific analysis of this compound. sielc.comrsc.org

Column chromatography is a fundamental purification technique used to isolate desired compounds from a mixture. doi.org This method is frequently employed in the synthesis of this compound and its derivatives to remove unreacted starting materials, reagents, and byproducts. abap.co.in The process involves passing the crude reaction mixture through a column packed with a stationary phase, typically silica (B1680970) gel. doi.orgirb.hr

A solvent system, or eluent, is chosen to move the components of the mixture down the column at different rates based on their polarity and affinity for the stationary phase. For the purification of this compound and similar compounds, a common eluent system is a mixture of ethyl acetate (B1210297) and hexanes. doi.org The fractions are collected as they exit the column and are typically analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Table 3: Typical Column Chromatography Parameters for Purification

| Parameter | Details |

| Stationary Phase | Silica gel (70-230 or 230-400 mesh) irb.hr |

| Eluent | Gradient of ethyl acetate in hexanes (e.g., 0-40%) doi.org |

| Monitoring | Thin Layer Chromatography (TLC) with UV visualization |

Infrared Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The absorption of IR radiation causes the bonds within the molecule to vibrate at specific frequencies, resulting in a unique spectrum that acts as a molecular fingerprint.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. nih.gov A broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group. libretexts.org The presence of the ester group will be confirmed by a strong C=O stretching absorption around 1740 cm⁻¹. Additionally, a C-Br stretching vibration can be expected in the fingerprint region, typically between 515-690 cm⁻¹. instanano.com

FTIR (Fourier-transform infrared) spectroscopy, a more advanced version of the technique, provides higher resolution and sensitivity, allowing for a more detailed vibrational analysis. rsc.orgnih.gov The precise positions of these peaks can provide further information about the molecular environment, such as hydrogen bonding. libretexts.org

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | ~3400 (broad) |

| Ester (C=O) | C=O stretch | ~1740 |

| Ester (C-O) | C-O stretch | 1320-1210 libretexts.org |

| Alkyl (C-H) | C-H stretch | 3000–2850 libretexts.org |

| Bromoalkane (C-Br) | C-Br stretch | 515-690 instanano.com |

Computational and Theoretical Studies of Ethyl 3 Bromo 2 Hydroxypropanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of Ethyl 3-bromo-2-hydroxypropanoate. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed DFT calculations, such as those at the B3LYP/6-31G* level of theory, can map the electron density and electrostatic potential. This reveals the distribution of charge across the molecule, identifying electron-rich and electron-poor regions. For this compound, the electronegative oxygen and bromine atoms create significant polarity. The bromine atom at the C3 position and the oxygen atoms of the hydroxyl and ester groups act as electron-withdrawing groups, which in turn influences the molecule's reactivity. For instance, the electron-withdrawing nature of the bromine atom increases the electrophilicity of the adjacent carbon (C3), making it a prime target for nucleophilic attack.

A key aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be applied. It examines the interactions between filled and unfilled orbitals, quantifying stabilizing effects like hyperconjugation. For this molecule, NBO analysis would likely reveal significant hyperconjugative interactions, such as the delocalization of electron density from the oxygen lone pairs to adjacent anti-bonding orbitals.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations This table is illustrative, based on typical results from DFT calculations for similar organic molecules.

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating capability, likely from oxygen and bromine lone pairs. |

| LUMO Energy | ~ +1.5 eV | Indicates electron-accepting capability, likely at the C=O π* orbital. |

| HOMO-LUMO Gap | ~ 8.5 eV | Suggests high kinetic stability. |

| Mulliken Charge on C3 | Positive | Confirms the electrophilic nature of the carbon attached to the bromine. |

| Dipole Moment | ~ 3.5 D | Indicates a highly polar molecule. |

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular Dynamics (MD) simulations offer a way to observe the dynamic behavior of this compound over time, providing insights into its conformational preferences and reactive encounters. MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that approximates the potential energy surface.

A primary application of MD for this molecule is to explore its conformational space. Due to the rotatable single bonds (C-C, C-O), the molecule can adopt various conformations (rotamers). MD simulations can identify the most stable, low-energy conformations and the energy barriers between them. The interplay between the hydroxyl, bromo, and ethyl ester groups through steric hindrance and potential intramolecular hydrogen bonding dictates the preferred three-dimensional structure. For example, simulations could determine the likelihood and strength of a hydrogen bond between the C2-hydroxyl group and the carbonyl oxygen of the ester.

MD simulations can also be used to model the molecule's behavior in different solvents. By simulating the molecule in an explicit solvent box (e.g., water, ethanol), one can study how solvent molecules arrange around the solute and how this solvation affects its conformation and reactivity.

In the context of reactivity, MD simulations can model the initial stages of a chemical reaction, such as the approach of a nucleophile to the electrophilic C3 carbon. While classical MD does not typically model bond breaking and forming, it sets the stage for more complex quantum mechanics/molecular mechanics (QM/MM) simulations.

For the related compound Ethyl 3-bromo-2-(hydroxyimino)propanoate, MD simulations have predicted a 94:6 ratio between the s-cis and s-trans ester conformers at room temperature, with a relatively low energy barrier for interconversion. Similar studies on this compound would be crucial to understanding its structural dynamics.

Modeling of Reaction Mechanisms and Transition States

Understanding the precise pathway of a chemical reaction requires modeling the reaction mechanism at a quantum mechanical level. For this compound, a key reaction is nucleophilic substitution at the C3 carbon, where the bromide ion acts as a leaving group.

Computational modeling can be employed to map the potential energy surface of such a reaction. This involves calculating the energy of the system as the reactants approach, form a transition state, and then resolve into products. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction. Identifying its structure and energy is critical for determining the reaction rate and understanding the mechanism (e.g., SN1 vs. SN2).

DFT calculations are well-suited for locating and characterizing transition states. For the reaction of this compound with a nucleophile (e.g., azide (B81097), cyanide), a computational study would model the approach of the nucleophile to the C-Br bond. In an SN2-type mechanism, this would involve a single transition state where the nucleophile is partially bonded to the carbon and the C-Br bond is partially broken. The presence of the α-hydroxyl group can influence the reaction by potentially stabilizing the transition state through hydrogen bonding.

Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the identified transition state correctly connects the reactants and products on the potential energy surface. These calculations provide a detailed picture of the atomic motions that occur as the molecule transforms from reactant to product.

Prediction of Spectroscopic Parameters and Conformational Preferences

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be used to interpret experimental spectra or to identify unknown compounds. By calculating the properties related to different spectroscopic techniques, a theoretical spectrum can be generated and compared with experimental results.

For this compound, DFT calculations can predict vibrational frequencies corresponding to infrared (IR) and Raman spectroscopy. The calculation involves determining the second derivatives of the energy with respect to atomic displacements, which yields a set of vibrational modes and their frequencies. These predicted frequencies, when properly scaled to account for systematic errors in the computational method, can be matched to the peaks in an experimental IR spectrum. For instance, calculations would predict the characteristic stretching frequencies for the O-H bond (~3400 cm⁻¹), the C=O bond of the ester (~1740 cm⁻¹), and the C-Br bond.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculations provide theoretical chemical shifts for each nucleus in the molecule. These predictions are invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules where peak overlap can occur.

Conformational preferences can be studied by calculating the relative energies of different rotamers. By systematically rotating around the key single bonds and performing a geometry optimization at each step, a potential energy scan can be generated. This reveals the lowest energy (most stable) conformations and the energy barriers to rotation. For this molecule, the dihedral angles involving the C2-C3 bond and the C1-C2 bond would be of primary interest, as they define the relative positions of the bulky bromo and ester groups and the hydroxyl group.

Table 2: Computationally Predicted vs. Experimental Spectroscopic Data This table is illustrative. Predicted values are typical for DFT calculations; experimental values are from known spectral data for similar functional groups.

| Parameter | Predicted Value (Scaled) | Typical Experimental Value |

|---|---|---|

| IR: ν(O-H) | ~3450 cm⁻¹ | ~3400-3500 cm⁻¹ (broad) |

| IR: ν(C=O) | ~1735 cm⁻¹ | ~1740 cm⁻¹ |

| ¹H NMR: δ(CH-OH) | ~4.3 ppm | ~4.2-4.5 ppm |

| ¹³C NMR: δ(C=O) | ~172 ppm | ~170-175 ppm |

| ¹³C NMR: δ(C-Br) | ~42 ppm | ~40-45 ppm |

In Silico Design of Novel Derivatives and Reaction Pathways

This compound is a versatile building block for organic synthesis. Its functional groups—an ester, a secondary alcohol, and a bromide—offer multiple handles for chemical modification. In silico design leverages computational tools to propose and evaluate new molecules based on this scaffold before they are synthesized in the lab.

One major application is in drug discovery, where the scaffold could be used to design new potential inhibitors for enzymes. uq.edu.au For example, a library of virtual compounds can be created by computationally replacing the bromine with various other functional groups via a simulated nucleophilic substitution. These virtual derivatives can then be docked into the active site of a target protein to predict their binding affinity. This process, known as structure-based drug design, can rapidly identify promising candidates for synthesis and biological testing.

Computational tools can also help design novel reaction pathways. For instance, if a desired product requires a specific stereochemistry, computational modeling of transition states for different reagents or catalysts can help predict which conditions will favor the desired stereoisomer. This can save significant experimental time and resources by focusing on the most promising synthetic routes. The design of multi-step syntheses can also be aided by computational evaluation of the feasibility and potential side reactions of each proposed step.

Future Research Directions and Broader Academic Impact

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms has revolutionized the landscape of chemical manufacturing, offering enhanced safety, scalability, and efficiency compared to traditional batch processes. beilstein-journals.orgsymeres.com The integration of Ethyl 3-bromo-2-hydroxypropanoate into these modern synthetic workflows presents a promising area of research.

Flow chemistry, which involves conducting reactions in a continuous stream through channels or tubing, provides precise control over reaction parameters such as temperature, pressure, and residence time. symeres.com This level of control is particularly advantageous for handling potentially hazardous reagents and intermediates, making it an ideal technology for the synthesis and derivatization of halogenated compounds like this compound. symeres.comacs.org The use of continuous-flow reactors can facilitate safer and more efficient processes, especially in industrial settings. smolecule.com

Automated synthesis platforms, often coupled with flow chemistry, can accelerate the discovery and optimization of new reaction pathways and the synthesis of novel derivatives. vapourtec.com By systematically varying reactants and conditions, these platforms can rapidly generate libraries of compounds based on the this compound scaffold for screening in various applications, including drug discovery and materials science. beilstein-journals.org The combination of flow chemistry and automation has already shown tremendous potential in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). acs.orgunimi.it

Table 1: Comparison of Batch vs. Flow Chemistry for this compound Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

| Safety | Higher risk with hazardous reagents | Improved safety due to small reaction volumes and better control. beilstein-journals.orgsymeres.com |

| Scalability | Often challenging and requires process redesign | More straightforward and efficient scaling. symeres.com |

| Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and mixing. symeres.com |

| Efficiency | Can be less efficient with lower yields | Often leads to higher yields and purity. beilstein-journals.org |

Exploration of Novel Catalytic Systems for Derivatization

The functional groups of this compound, namely the bromine atom and the hydroxyl group, are amenable to a wide range of chemical transformations. Future research will likely focus on the development and application of novel catalytic systems to selectively derivatize this molecule, leading to a diverse array of valuable compounds.

The bromine atom can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. Research into new catalysts, including transition-metal complexes and organocatalysts, could lead to more efficient and selective substitution reactions. diva-portal.org For instance, the development of catalysts for cross-coupling reactions would enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

The hydroxyl group can be oxidized to a ketone or involved in esterification and etherification reactions. The development of stereoselective catalysts is of particular interest for controlling the chirality of the resulting products, which is crucial for pharmaceutical applications. researchgate.netacs.org Biocatalysis, using enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical methods. acs.orgabap.co.inacs.org For example, the biocatalytic reduction of the related compound, ethyl 3-bromo-2-oxopropanoate, using whole cells of Candida parapsilosis has been shown to produce enantiomerically enriched (S)-ethyl 3-bromo-2-hydroxypropanoate. abap.co.in

Table 2: Potential Catalytic Derivatizations of this compound

| Functional Group | Reaction Type | Potential Catalytic System | Resulting Product Class |

| Bromine Atom | Nucleophilic Substitution | Transition-Metal Catalysts, Organocatalysts | Amines, Thiols, Alkoxides, etc. |

| Bromine Atom | Cross-Coupling | Palladium, Copper, or Nickel Catalysts | Substituted Propanoates |

| Hydroxyl Group | Oxidation | Selective Oxidizing Agents, Biocatalysts | α-Keto Esters |

| Hydroxyl Group | Asymmetric Reduction (of precursor) | Chiral Catalysts, Enzymes (e.g., ADH) acs.org | Enantiomerically pure α-Hydroxy Esters |

Expansion into Materials Science and Supramolecular Chemistry Research

The presence of a halogen atom and a hydroxyl group makes this compound an intriguing building block for the construction of novel materials and supramolecular assemblies. acs.org The ability of these functional groups to participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, can be exploited to direct the self-assembly of molecules into well-defined architectures. sioc-journal.cnrsc.org